molecular formula C12H14N4O B13276135 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B13276135
M. Wt: 230.27 g/mol
InChI Key: JSIFRKODQUIQLO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a 3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Azide-Alkyne Cycloaddition: One common method for synthesizing triazolopyrazines involves the intramolecular cyclization of azides and alkynes.

    Cu-Catalyzed Cyclization: Another method involves the Cu-catalyzed intramolecular cyclization of azides with activated alkynes.

Industrial Production Methods: Industrial production methods for triazolopyrazines often involve scalable and eco-friendly approaches. For instance, microwave-mediated, catalyst-free synthesis has been developed for similar compounds, which can be adapted for the industrial production of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Triazolopyrazines can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for triazolopyrazines. These reactions can be facilitated by reagents like sodium azide or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, halogenating agents.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Triazolopyrazines are used as building blocks in organic synthesis due to their versatile reactivity and stability.

Biology: These compounds have shown potential as enzyme inhibitors, particularly targeting enzymes like β-secretase-1 (BACE-1) and cytochrome Cyp8b1 .

Medicine: Triazolopyrazines exhibit a range of pharmacological activities, including antiviral, antitumor, and antimicrobial properties. They are being investigated for their potential use in treating diseases such as herpes and viral hepatitis B .

Industry: In the industrial sector, triazolopyrazines are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzymes, leading to its biological effects .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-3-9(7-10)12-14-11-8-13-5-6-16(11)15-12/h2-4,7,13H,5-6,8H2,1H3

InChI Key

JSIFRKODQUIQLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3CCNCC3=N2

Origin of Product

United States

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